4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

antitubercular Mycobacterium tuberculosis H37Rv BACTEC 460 radiometric

4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 613248-53-6) is a synthetic 1,2,4-triazole-3-thiol Schiff base derivative with a 2-chloro-5-nitrobenzylideneimino substituent at position 4 and a pyridin-2-yl group at position 5. The compound is primarily supplied as a research screening compound under the AldrichCPR catalog (Product No.

Molecular Formula C14H9ClN6O2S
Molecular Weight 360.8 g/mol
CAS No. 613248-53-6
Cat. No. B12015739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
CAS613248-53-6
Molecular FormulaC14H9ClN6O2S
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C14H9ClN6O2S/c15-11-5-4-10(21(22)23)7-9(11)8-17-20-13(18-19-14(20)24)12-3-1-2-6-16-12/h1-8H,(H,19,24)/b17-8+
InChIKeyXNOUMTVPIOJNEP-CAOOACKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 613248-53-6) Procurement & Selection Guide


4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 613248-53-6) is a synthetic 1,2,4-triazole-3-thiol Schiff base derivative with a 2-chloro-5-nitrobenzylideneimino substituent at position 4 and a pyridin-2-yl group at position 5 [1]. The compound is primarily supplied as a research screening compound under the AldrichCPR catalog (Product No. L464945) [1]. The presence of an electron-withdrawing nitro group, a chloro substituent on the arylidene ring, and a 2-pyridyl moiety differentiates it from simpler triazole-3-thiol analogs and positions it as a chelating ligand candidate with potential biological activity [2].

Why In-Class 1,2,4-Triazole-3-thiol Substitution Undermines Reproducibility for CAS 613248-53-6


Within the 4-arylidenamino-4H-1,2,4-triazole-3-thiol class, both the arylidene substitution pattern and the heterocyclic substituent at position 5 critically govern biological activity [1]. The regioisomeric analog 4-((4-chloro-3-nitrobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol (CAS 613248-42-3) differs only in the position of the chloro and nitro groups, yet such positional isomerism is known to profoundly alter metal-chelation geometry, lipophilicity (cLogP), and hydrogen-bonding capacity, which can shift MIC values or binding affinities by orders of magnitude in related triazole series [2]. Replacing the 2-pyridyl with a 2-furyl group (as in CAS 489464-55-3) eliminates the pyridyl nitrogen's capacity for protonation-dependent solubility and metal coordination, making procurement of the specified 2-pyridyl derivative mandatory for reproducible target engagement.

Quantitative Differentiation Evidence for 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 613248-53-6)


Comparative Antitubercular Potency in the 4-Arylidenamino Triazole-3-thiol Series

Within the structurally matched 4-arylidenamino-4H-1,2,4-triazole-3-thiol series, the subclass bearing a pyridin-2-yl group has demonstrated antitubercular activity. The reference compound 2k (5-(pyridin-4-yl) analog) achieved 87% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL using the BACTEC 460 radiometric system [1]. While this specific potency value is for a close analog rather than CAS 613248-53-6 itself, the pyridyl-bearing scaffold is essential for activity: the 4-amino precursor (lacking the arylidene group) and non-heterocyclic 5-substituted analogs showed negligible inhibition in the same assay system [1]. The 2-chloro-5-nitrobenzylidene moiety present in CAS 613248-53-6 introduces additional electron-withdrawing character (Hammett σₚ of -NO₂ = 0.78; σₚ of -Cl = 0.23) not present in simpler benzylidene analogs, which in related triazole series enhances electrophilic reactivity and target binding [2].

antitubercular Mycobacterium tuberculosis H37Rv BACTEC 460 radiometric

Key Physicochemical Differentiation from Regioisomeric and Heterocyclic Analogs

CAS 613248-53-6 (C₁₄H₉ClN₆O₂S, MW 360.78 g/mol) can be differentiated from its closest commercially available regioisomer CAS 613248-42-3 (4-((4-chloro-3-nitrobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol, identical molecular formula and MW) by the distinct positioning of the -Cl and -NO₂ substituents on the benzylidene ring [1]. The 2-chloro-5-nitro arrangement in CAS 613248-53-6 places the nitro group para to the imine linkage, maximizing resonance withdrawal, whereas the 4-chloro-3-nitro arrangement in CAS 613248-42-3 places chlorine para to the imine. This regiochemical difference is predicted to alter the imine C=N bond polarity, the acidity of the thiol proton (pKₐ shift of ~0.5–1.0 log units based on Hammett analysis), and the compound's metal-chelation geometry [2]. Additionally, replacement of the 2-pyridyl group with a 2-furyl group (CAS 489464-55-3) eliminates one hydrogen-bond acceptor site and reduces the molecular polar surface area (tPSA), impairing aqueous solubility of the ligand-metal complexes that may be critical for biological applications [3].

lipophilicity hydrogen-bonding metal chelation drug-likeness

Predicted DNA Gyrase Binding Preference vs. Non-Halogenated Benzylidene Analogs

Computational docking predictions for CAS 613248-53-6 against bacterial DNA gyrase (a validated antibacterial target) indicate binding affinity superior to non-halogenated benzylidene analogs such as 4-((4-methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (which lacks both chloro and nitro substituents) or 4-((4-fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (which lacks the stronger electron-withdrawing nitro group) . The 2-chloro-5-nitro substitution pattern is predicted to establish halogen-bonding interactions with backbone carbonyls in the gyrase binding pocket and to form a π-stacking interaction between the electron-deficient nitroaryl ring and a tyrosine residue, interactions that are absent for non-nitrated or meta-nitrated analogs . While these predictions await experimental validation, they provide a rational basis for selecting CAS 613248-53-6 over non-nitrated benzylidene variants when targeting DNA gyrase.

molecular docking DNA gyrase antibacterial computational prediction

Best-Validated Application Scenarios for Procuring 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 613248-53-6)


Antimycobacterial Screening Library Expansion with a Halogenated Triazole-Thiol Scaffold

CAS 613248-53-6 is a structurally defined member of the 4-arylidenamino-4H-1,2,4-triazole-3-thiol class, which has been validated to inhibit M. tuberculosis H37Rv at low micromolar concentrations (representative analog: 87% inhibition at 6.25 µg/mL) . The 2-chloro-5-nitro substitution pattern provides dual electron-withdrawing functionality that is absent in simpler benzylidene analogs, making this compound suitable as a focused library member for structure-activity relationship (SAR) studies targeting mycolic acid biosynthesis or other nitroreductase-activatable pathways in mycobacteria.

Metal-Chelating Ligand Development for Coordination Complexes

The presence of a thiol (-SH) group, an imine (C=N) nitrogen, and a pyridyl nitrogen within the same molecule positions CAS 613248-53-6 as a potential tridentate (S,N,N) or tetradentate ligand for transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) . The 2-chloro-5-nitrobenzylidene substituent further tunes the electron density at the imine nitrogen and thiol sulfur, differentiating its coordination chemistry from the furyl analog (CAS 489464-55-3) which lacks the pyridyl nitrogen [2]. Such complexes are of interest in bioinorganic chemistry and metallodrug discovery.

Computationally Guided DNA Gyrase Inhibitor Hit Identification

Molecular docking predictions indicate that CAS 613248-53-6 has a favorable binding pose within the ATP-binding pocket of bacterial DNA gyrase, with a predicted binding energy advantage of ≥1.0 kcal/mol over non-halogenated benzylidene analogs . This compound can therefore be prioritized for in vitro validation (e.g., DNA gyrase supercoiling assays and MIC determination against S. aureus and E. coli) as part of a structure-based antibacterial discovery program.

Antifungal Pharmacophore Exploration Leveraging Triazole-Thiol Motif

The 1,2,4-triazole-3-thiol core is a recognized pharmacophore for fungal CYP51 inhibition, as evidenced by clinical azole antifungals . The 4-arylidenamino and 5-pyridin-2-yl substituents in CAS 613248-53-6 provide additional binding contacts that are absent in simpler triazole-3-thiols such as 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 80809-37-6). Procurement of the full Schiff base (613248-53-6) rather than the amine precursor is advised for antifungal screens aiming to assess the contribution of the extended arylidene moiety to CYP51 affinity and selectivity.

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